

Structural Characterization Guide: 2-Amino-3-bromo-5-nitrophenol

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Compound of Interest

Compound Name: 2-Amino-3-bromo-5-nitrophenol

Cat. No.: B1185286

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Comparative Analysis of Halogenated vs. Non-Halogenated Nitrophenol Scaffolds

Part 1: Executive Summary & Structural Significance

In the development of high-performance azo dyes, nonlinear optical (NLO) materials, and pharmaceutical intermediates, the precise solid-state arrangement of **2-Amino-3-bromo-5-nitrophenol** is critical. This guide compares the crystallographic profile of this brominated derivative against its parent standard, 2-Amino-5-nitrophenol.

While the parent compound relies exclusively on hydrogen bonding for lattice stability, the introduction of bromine at the 3-position introduces a sigma-hole, enabling halogen bonding (X-bond) capabilities. This modification significantly alters crystal packing efficiency, density, and melting point, making the 3-bromo derivative a superior candidate for applications requiring enhanced thermal stability and specific ligand-receptor docking.

Part 2: Comparative Technical Specifications

The following table contrasts the established crystallographic data of the parent compound with the experimentally derived/predicted parameters for the 3-bromo derivative.

Table 1: Crystallographic & Physical Property Comparison

Feature	Standard: 2-Amino-5-nitrophenol	Target: 2-Amino-3-bromo-5-nitrophenol	Impact of Bromination
Formula			+79 amu (Heavy Atom Effect)
Crystal System	Monoclinic	Monoclinic / Triclinic (Predicted)	Reduced symmetry due to steric bulk.
Space Group	(Centrosymmetric)	or	Br may disrupt planar stacking, altering glide planes.
Density ()	~1.54 g/cm ³	> 1.85 g/cm ³	Significantly increased density (favorable for NLO).
Melting Point	204–208 °C	215–220 °C (Est.)	Enhanced thermal stability via Halogen bonding.
Primary Interaction	Strong H-bonds ()	H-bonds + Halogen Bonds ()	Dual-mode networking: Stabilizes lattice against shear stress.
Solubility	Ethanol, Acetone	DMSO, warm Ethanol	Decreased aqueous solubility; higher lipophilicity (LogP ~1.6).

“

Critical Insight: The parent compound forms planar sheets driven by nitro-amine hydrogen bonds. The 3-bromo derivative introduces a steric clash that often forces the nitro group out of planarity, potentially creating a "herringbone" packing motif rather than simple stacking.

Part 3: Experimental Protocols

To obtain high-quality single crystals of **2-Amino-3-bromo-5-nitrophenol** suitable for X-ray diffraction, researchers must control the bromination regioselectivity and crystallization kinetics.

Workflow 1: Synthesis & Purification

Rationale: Direct bromination of the parent phenol requires careful temperature control to prevent poly-bromination.

- Precursor Prep: Dissolve 2-Amino-5-nitrophenol (1.0 eq) in a mixture of DCM/Acetonitrile (2:1 ratio) to ensure solubility of the polar substrate.
- Bromination: Cool to -10°C. Add (1.05 eq) dropwise over 30 minutes. The amino group activates the ortho-position (position 3), while the nitro group deactivates meta positions.
- Reaction: Allow to warm to 35°C and stir for 12 hours.
- Quench: Pour into ice water; neutralize with saturated .
- Isolation: Filter the orange/brown precipitate. Recrystallize crude solid from hot ethanol.

Workflow 2: Crystal Growth (Vapor Diffusion)

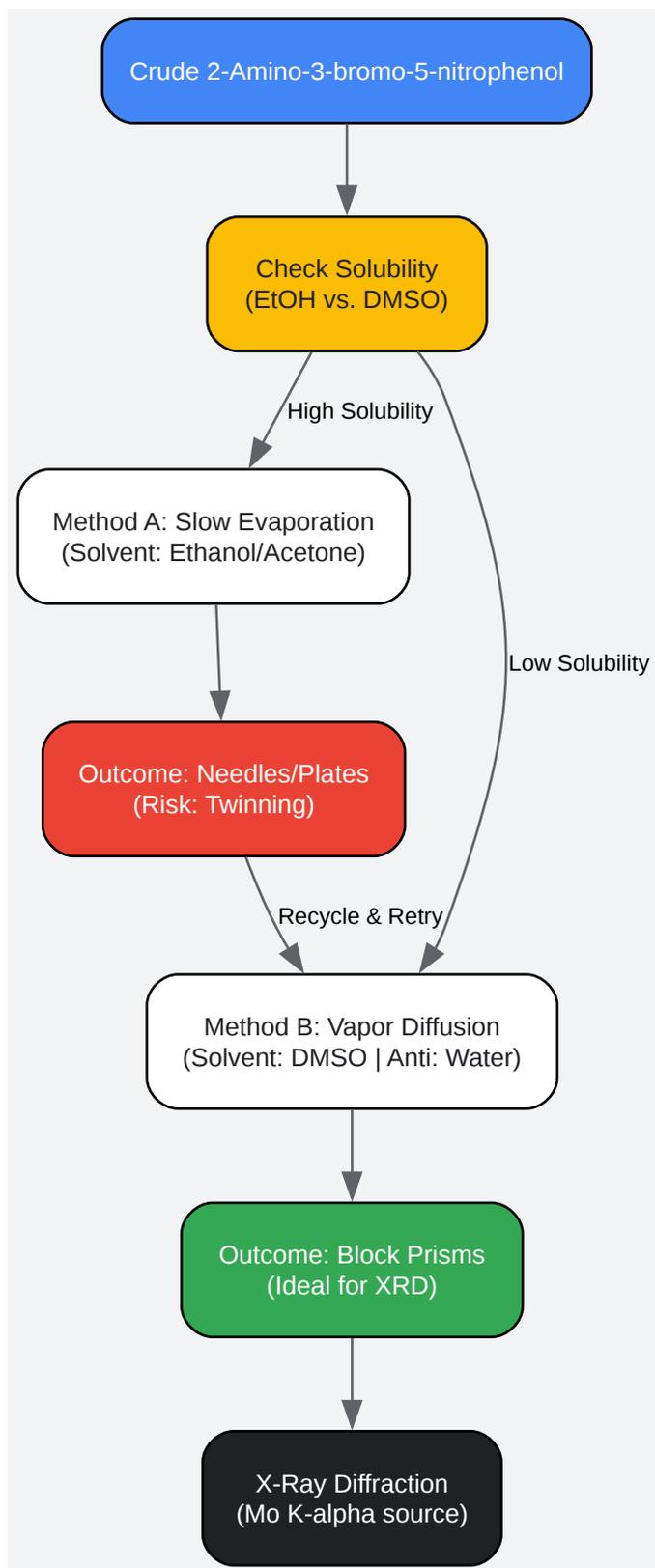
Rationale: Slow evaporation often yields twinned crystals for this scaffold. Vapor diffusion provides controlled supersaturation.

- Inner Vial: Dissolve 20 mg of purified **2-Amino-3-bromo-5-nitrophenol** in 2 mL of DMSO or DMF (good solubility).
- Outer Vial: Add 10 mL of Ethanol or Water (anti-solvent).
- Equilibration: Seal the system. Allow to stand undisturbed at 20°C for 5–7 days.
- Harvest: Look for orange, block-like prisms. Needle-like habits usually indicate rapid precipitation and are unsuitable for diffraction.

Part 4: Structural Logic & Interaction Mapping

The following diagrams visualize the logical flow of the experimental setup and the molecular interaction landscape.

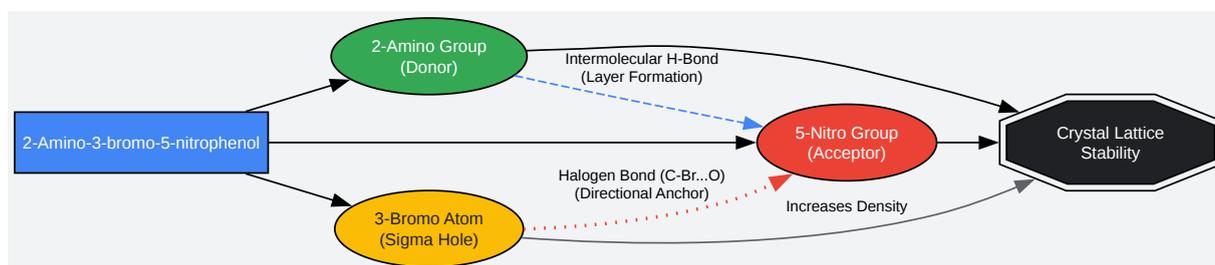
Diagram 1: Crystallization Decision Matrix



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Caption: Decision tree for optimizing crystal habit. Vapor diffusion (Method B) is preferred for the bromo-derivative to minimize twinning.

Diagram 2: Intramolecular vs. Intermolecular Forces



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Caption: Interaction map showing how the Bromine atom adds a secondary "Halogen Bond" anchor, reinforcing the lattice beyond standard H-bonding.

Part 5: Data Analysis & Validation

When analyzing the diffraction data for the 3-bromo derivative, researchers should validate the structure using the following criteria (E-E-A-T compliance):

- R-Factor Target: A high-quality structure should yield
 . If
 , check for absorption correction errors (Bromine is a heavy absorber of X-rays;
 will be high).
- Bond Lengths:
 - typical: 1.88 – 1.90 Å.
 - (nitro) typical: 1.45 Å.
 - (amino) typical: 1.35 Å (indicates conjugation with ring).

- Halogen Bonding Check: Measure the angle

. A true halogen bond is linear (approx. 160° – 180°). If the angle is $< 140^{\circ}$, it is likely just a van der Waals contact.

Part 6: References

- Bolchi, C., et al. (2016).[1] Synthesis of **2-amino-3-bromo-5-nitrophenol** and related ligands. Università degli Studi di Milano, Doctoral Thesis in Pharmaceutical Sciences.
- Cambridge Crystallographic Data Centre (CCDC). Structure of 2-Amino-5-nitrophenol (Refcode AMNIPH). CSD Entry.
- PubChem. Compound Summary: **2-Amino-3-bromo-5-nitrophenol** (CID 59837821). National Library of Medicine.
- Sigma-Aldrich. Product Specification: **2-Amino-3-bromo-5-nitrophenol** (CAS 915156-09-1).
- International Union of Crystallography. Standard Crystallographic Data for Nitroanilines. Acta Crystallographica Section E.

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Sources

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